5-Amino-6-methylbenzothiazole
Overview
Description
5-Amino-6-methylbenzothiazole: is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzene ring fused to a thiazole ring, with an amino group at the 5th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylbenzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamides or carbon dioxide as raw materials . The reaction conditions typically involve the use of solvents such as dioxane and catalysts to promote the intramolecular C–S bond coupling cyclization .
Industrial Production Methods: Industrial production of this compound often employs efficient and economical methods. One such method involves the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides through base-promoted intramolecular C–S bond coupling cyclization . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ferrous powder or hydrogenation using palladium on carbon are commonly used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazoles.
Scientific Research Applications
Chemistry: 5-Amino-6-methylbenzothiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in inhibiting enzymes such as dihydroorotase and DNA gyrase .
Medicine: this compound exhibits a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. It is being investigated for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-Amino-6-methylbenzothiazole involves its interaction with specific molecular targets. For instance, it inhibits enzymes such as dihydroorotase and DNA gyrase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the suppression of bacterial growth and other biological effects. The compound’s ability to interact with various enzymes and proteins makes it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 6-Methylbenzothiazole
- 5-Nitro-6-methylbenzothiazole
Comparison: 5-Amino-6-methylbenzothiazole is unique due to the presence of both an amino group and a methyl group on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to 2-Aminobenzothiazole, which lacks the methyl group, this compound exhibits enhanced biological activity and different reactivity patterns . Similarly, the presence of the amino group differentiates it from 6-Methylbenzothiazole, which lacks this functional group.
Properties
IUPAC Name |
6-methyl-1,3-benzothiazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZORJHYNVELQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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